Product packaging for 4-PROPYLSULFONYLACETOPHENONE(Cat. No.:CAS No. 110031-86-2)

4-PROPYLSULFONYLACETOPHENONE

Cat. No.: B562649
CAS No.: 110031-86-2
M. Wt: 226.29
InChI Key: ZFQLBNQCFSYLDY-UHFFFAOYSA-N
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Description

4-PROPYLSULFONYLACETOPHENONE is a useful research compound. Its molecular formula is C11H14O3S and its molecular weight is 226.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3S B562649 4-PROPYLSULFONYLACETOPHENONE CAS No. 110031-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-8-15(13,14)11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQLBNQCFSYLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700676
Record name 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110031-86-2
Record name 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Electrophilic Aromatic Substitution on 4 Propylsulfonylacetophenone:the Aromatic Ring of 4 Propylsulfonylacetophenone is Strongly Deactivated Towards Electrophilic Aromatic Substitution Due to the Powerful Electron Withdrawing Effects of Both the Acetyl Coch₃ and Propylsulfonyl So₂c₃h₇ Groups. Both Are Meta Directing Substituents. Therefore, Forcing Conditions Are Typically Required for Reactions Like Nitration or Halogenation, Which Will Direct the New Substituent to the Position Meta to Both Groups I.e., the 3 and 5 Positions .

A general scheme for this approach is as follows:

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group at the 3-position.

Halogenation: Introduction of a halogen (e.g., Br) can be achieved using Br₂ with a Lewis acid catalyst like FeBr₃, yielding the 3-bromo derivative.

Synthesis from Substituted Precursors:a More Versatile and Often Preferred Strategy Involves a Multi Step Synthesis Starting from an Appropriately Substituted Benzene Derivative. This Approach Allows for a Wider Variety of Substituents and Better Control over Regiochemistry. a Common Pathway is the Friedel Crafts Acylation or Sulfonylation of a Substituted Aromatic Compound.

Influence of Structural Modifications on Electronic Properties and Reactivity Profiles

Structural modifications to either the alkyl sulfonyl chain or the aromatic ring have a profound impact on the electronic distribution within the molecule, which in turn governs its reactivity. nih.gov

Influence of Aromatic Ring Substituents: The electronic nature of substituents on the phenyl ring directly modulates the reactivity of the acetyl group and the aromatic ring itself. numberanalytics.com

Electron-Withdrawing Groups (EWGs): Adding further EWGs (e.g., -NO₂, -CN) to the ring enhances the electron-deficient nature of the aromatic system and increases the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -CH₃) has the opposite effect. They donate electron density to the ring, which can slightly reduce the reactivity of the carbonyl group towards nucleophiles but would activate the ring towards electrophilic substitution (though this is counteracted by the two deactivating groups already present).

These electronic effects can be quantified and compared using parameters like Hammett constants, which correlate reaction rates and equilibria with substituent type.

Table 1: Predicted Influence of Aromatic Substituents on the Reactivity of 4-Propylsulfonylacetophenone Analogues

Substituent (at 3-position) Electronic Effect Predicted Effect on Carbonyl Reactivity (Nucleophilic Addition) Predicted Effect on Ring Reactivity (Electrophilic Substitution)
-NO₂ Strong Electron-Withdrawing Increase Decrease
-Cl Weak Electron-Withdrawing Slight Increase Decrease
-H (Reference) Baseline Baseline
-CH₃ Weak Electron-Donating Slight Decrease Slight Increase (relative to H)
-OCH₃ Strong Electron-Donating Decrease Increase (relative to H)

Influence of Alkyl Sulfonyl Chain Modifications: Changes to the alkyl chain primarily exert their influence through inductive and steric effects.

Inductive Effects: Alkyl groups are weakly electron-donating. Increasing the chain length or branching can slightly increase the electron-donating inductive effect, which would marginally decrease the electron-withdrawing strength of the sulfonyl group as a whole.

Steric Effects: Increased steric bulk from branched chains can hinder the approach of reactants to both the sulfonyl group and the adjacent positions on the aromatic ring, influencing reaction rates and selectivity.

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into derivatives of this compound can lead to compounds with specific three-dimensional structures, which is crucial in fields like asymmetric catalysis and materials science. Stereocenters can be created at the α-carbon of the keto group or within the sulfonyl side chain.

Asymmetric α-Functionalization: The most common approach is the stereoselective functionalization of the carbon atom adjacent to the carbonyl group.

Chiral Auxiliaries: The ketone can be converted into a chiral enamine or imine by reacting it with a chiral amine. Subsequent alkylation or other electrophilic attack occurs diastereoselectively, controlled by the chiral auxiliary, which is later removed to reveal the enantioenriched product. mdpi.com

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-amination, α-oxidation, or aldol (B89426) reactions of ketones. diva-portal.org For example, a direct asymmetric α-aminomethylation can be achieved using amino acid catalysis. diva-portal.org

Metal-Based Catalysis: Chiral metal complexes can be used to catalyze a wide range of enantioselective transformations on the α-position of the ketone.

Synthesis of Chiral Sulfones: Creating a stereocenter at the sulfur atom (to form a sulfoxide) or on the propyl chain requires different strategies.

Asymmetric Oxidation: The precursor propylphenylsulfide can be oxidized to a chiral sulfoxide (B87167) using a chiral oxidizing agent or a biocatalyst. Baeyer-Villiger monooxygenases (BVMOs), for example, have been used for the enantiodivergent synthesis of optically pure sulfoxides. ucl.ac.uk Further oxidation yields the achiral sulfone.

Starting from Chiral Building Blocks: A chiral propyl fragment can be coupled to the phenylsulfonyl moiety to create a derivative with a stereocenter on the side chain.

These stereoselective methods allow for precise control over the molecular architecture, enabling the synthesis of specific isomers with unique properties and reactivity profiles. mdpi.comnih.gov

Chemical Reactivity and Detailed Mechanistic Investigations of 4 Propylsulfonylacetophenone

Electrophilic Reaction Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. makingmolecules.com For 4-propylsulfonylacetophenone, the outcome of such reactions is heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring of this compound

The phenyl ring of this compound is susceptible to electrophilic attack, a common characteristic of benzene (B151609) derivatives. savemyexams.com The general mechanism involves the generation of a strong electrophile that is then attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. lkouniv.ac.in The aromaticity is subsequently restored by the loss of a proton. makingmolecules.com

Regioselectivity and Directing Effects of the Propylsulfonyl and Acetyl Substituents

Both the propylsulfonyl (-SO₂CH₂CH₂CH₃) and acetyl (-COCH₃) groups are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. mnstate.edu This means that reactions on the substituted ring will be slower compared to benzene.

Directing Effects: Both the sulfonyl and acetyl groups are meta-directing. This is due to the placement of partial positive charges at the ortho and para positions through resonance, making the meta position the most electron-rich and thus the most favorable site for electrophilic attack. lkouniv.ac.inmnstate.edu When both groups are present, as in this compound, their directing effects reinforce each other. The acetyl group at position 1 directs incoming electrophiles to positions 3 and 5. Similarly, the propylsulfonyl group at position 4 also directs to positions 3 and 5 (which are meta to it). Therefore, electrophilic substitution on this compound is expected to occur exclusively at the positions meta to both substituents, which are positions 3 and 5.

Kinetic and Thermodynamic Aspects of EAS Reactions

The deactivating nature of both substituents significantly impacts the kinetics of EAS reactions, making them slower than those of benzene. lkouniv.ac.in The generation of the electrophile is often the initial step, followed by the rate-determining step which is the nucleophilic attack of the aromatic ring on the electrophile to form the σ-complex. lkouniv.ac.in The regeneration of the aromatic ring via deprotonation is a fast step. makingmolecules.comlkouniv.ac.in

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactantElectrophileExpected Major Product(s)
This compoundNitrating mixture (HNO₃/H₂SO₄)1-(3-Nitro-4-propylsulfonylphenyl)ethanone
This compoundBr₂/FeBr₃1-(3-Bromo-4-propylsulfonylphenyl)ethanone
This compoundSO₃/H₂SO₄2-Acetyl-5-propylsulfonylbenzenesulfonic acid

Nucleophilic Reaction Pathways

The electronic nature of this compound also allows for nucleophilic reactions at two primary sites: the carbonyl carbon and, under specific conditions, the aromatic ring itself.

Nucleophilic Attack at the Carbonyl Center of this compound

The carbonyl group of the acetyl moiety is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond. Nucleophiles can add to this carbon, leading to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. smolecule.com

Nucleophilic Substitution Reactions on the Aromatic Ring (if activated by other substituents)

While nucleophilic aromatic substitution (SNAAr) is generally difficult on electron-rich aromatic rings, it can occur if the ring is sufficiently activated by strong electron-withdrawing groups. organic-chemistry.org The propylsulfonyl and acetyl groups on this compound are deactivating for electrophilic attack, which conversely means they activate the ring towards nucleophilic attack.

For a nucleophilic substitution to occur on the aromatic ring of this compound, a leaving group must be present on the ring. For instance, if a halogen were present at a position ortho or para to one of the electron-withdrawing groups, it could potentially be displaced by a strong nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. organic-chemistry.org

Enolate Formation and Reactivity at the α-Carbon of the Acetyl Group

The reactivity of this compound is significantly influenced by the chemical environment of the α-carbon, which is the carbon atom adjacent to the carbonyl group of the acetophenone (B1666503) moiety. masterorganicchemistry.com The protons attached to this α-carbon, known as α-hydrogens, are notably acidic. This heightened acidity is a consequence of two main electronic effects: the inductive electron-withdrawing effect of the adjacent carbonyl group and, more powerfully, the strong electron-withdrawing nature of the para-substituted propylsulfonyl group. The sulfonyl group enhances the stability of the resulting conjugate base, the enolate, through resonance and inductive effects.

The formation of the enolate is typically achieved by treating this compound with a suitable base. byjus.com The choice of base is critical and depends on the desired outcome of the reaction. For a complete and irreversible deprotonation to generate the enolate in high concentration, a strong, non-nucleophilic base is required. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as its bulky nature prevents it from acting as a nucleophile and adding to the carbonyl carbon. libretexts.orgmnstate.edu Other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can also be employed. libretexts.org

Once formed, the enolate of this compound is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. sketchy.com This nucleophilicity allows for a variety of substitution reactions at the α-carbon. libretexts.org For example, the enolate can react with electrophiles like alkyl halides in SN2 reactions to form new carbon-carbon bonds, a process known as α-alkylation. byjus.commnstate.edu It can also participate in condensation reactions, such as the Aldol (B89426) condensation, by attacking the carbonyl carbon of another molecule (an aldehyde or ketone) to form a β-hydroxy ketone. sketchy.commagritek.com

The conditions for enolate formation can be tailored to favor either the kinetic or thermodynamic product if the ketone is unsymmetrical. sketchy.com However, for this compound, the acetyl group provides only one type of α-hydrogen, simplifying the regioselectivity of enolate formation.

Table 1: Conditions for Enolate Formation of this compound

Parameter Kinetic Control Thermodynamic Control Comment
Base Strong, sterically hindered base (e.g., LDA) Weaker base (e.g., NaOEt, KOH) Strong bases rapidly deprotonate the most accessible proton.
Temperature Low temperature (e.g., -78 °C) Higher temperature (e.g., Room Temp.) Low temperatures prevent equilibration to the more stable enolate.
Solvent Aprotic (e.g., THF) libretexts.orgProtic or aproticTHF is a common solvent for LDA-mediated reactions. libretexts.org
Outcome Rapid formation of the less substituted (less stable) enolate. Equilibrium is established, favoring the more substituted (more stable) enolate. For this compound, only one enolate is possible.

Radical Reaction Mechanisms and Pathways

Beyond ionic pathways, this compound can potentially participate in reactions involving free radical intermediates. Radical reactions typically proceed through a chain reaction mechanism consisting of three key stages: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.org

Initiation: This first step involves the formation of a radical species, usually through the homolytic cleavage of a weak bond, often induced by heat or UV light. libretexts.org A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, can be used to generate the initial radical. libretexts.org

Propagation: In this phase, a radical reacts with a stable molecule to generate a new radical, which then continues the chain. masterorganicchemistry.comlibretexts.org For this compound, a radical could abstract one of the α-hydrogens from the acetyl group. The resulting α-carbonyl radical would be stabilized by resonance with the carbonyl group and the aromatic ring.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org

While specific radical reactions of this compound are not extensively documented in readily available literature, mechanistic pathways can be inferred from related structures. For instance, mechanistic studies on lignin (B12514952) model compounds have suggested the formation of acetophenone radicals during certain cleavage reactions. researchgate.net In a hypothetical radical bromination, a bromine radical (formed from Br₂ under UV light) could abstract an α-hydrogen from this compound. The resulting acetophenone radical would then react with another molecule of Br₂ to yield an α-bromo-4-propylsulfonylacetophenone and a new bromine radical, thus propagating the chain. The powerful electron-withdrawing sulfonyl group would likely influence the stability and reactivity of any radical intermediates formed on the aromatic ring or at the benzylic position.

Table 2: Plausible Radical Halogenation Pathway

Step Reaction Description
Initiation Br₂ + hv → 2 Br•Homolytic cleavage of bromine molecule by UV light to form two bromine radicals. libretexts.org
Propagation 1 4-PrSO₂-Ph-C(O)CH₃ + Br• → 4-PrSO₂-Ph-C(O)CH₂• + HBrA bromine radical abstracts an α-hydrogen to form a resonance-stabilized acetophenone radical. masterorganicchemistry.com
Propagation 2 4-PrSO₂-Ph-C(O)CH₂• + Br₂ → 4-PrSO₂-Ph-C(O)CH₂Br + Br•The acetophenone radical reacts with a bromine molecule to form the product and regenerate a bromine radical. masterorganicchemistry.com
Termination Br• + Br• → Br₂Two bromine radicals combine. libretexts.org
Termination 2 x 4-PrSO₂-Ph-C(O)CH₂• → DimerTwo acetophenone radicals combine. libretexts.org

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a crucial role in modern organic synthesis by increasing reaction rates and controlling selectivity. Catalysts achieve this by providing an alternative reaction pathway with a lower activation energy. essentialchemicalindustry.orgyoutube.com They can be classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). chemguide.co.uk

In the context of reactions involving this compound, catalysis can be employed to enhance its reactivity and guide the reaction towards a specific product. For example, in condensation reactions, both acid and base catalysis are common. pdx.edu Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis, as discussed in the enolate section, involves deprotonating the α-carbon to form a more potent nucleophile. magritek.com

More advanced catalytic systems can offer superior control. Organocatalysts, such as the amine-based 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be effective in promoting reactions of related β-ketosulfones. nih.gov In one study, DABCO was used to catalyze the intermolecular Michael addition of a β-sulfonyl styrene (B11656) followed by an intramolecular alkylation, demonstrating the power of a catalyst to facilitate complex, multi-step transformations in a single pot. nih.gov

Transition-metal catalysis also offers a wide array of possibilities. Catalysts based on metals like palladium, rhodium, or copper can be used to facilitate cross-coupling, C-H activation, or cycloaddition reactions. acs.orgnih.gov For a molecule like this compound, a transition-metal catalyst could potentially be used to selectively functionalize the aromatic ring or to mediate coupling reactions at the α-position of the enolate. The choice of catalyst and ligands would be critical for achieving high yield and selectivity, minimizing waste and the formation of unwanted byproducts. essentialchemicalindustry.org

Table 3: Comparison of Catalyzed vs. Uncatalyzed Reactions

Feature Uncatalyzed Reaction Catalyzed Reaction Advantage of Catalysis
Activation Energy HighLow youtube.comReaction proceeds faster and/or at lower temperatures. essentialchemicalindustry.org
Reaction Rate SlowFast youtube.comIncreased process efficiency.
Reaction Conditions Often harsh (high temp/pressure)Milder conditions possible essentialchemicalindustry.orgEnergy savings, improved safety, and stability of products.
Selectivity Low (multiple products possible)High (favors a specific product)Reduced byproducts and easier purification. essentialchemicalindustry.org
Example Thermal condensationDABCO-promoted annulation nih.govEnables complex bond formations under controlled conditions.

Comparative Mechanistic Studies with Related Sulfone and Acetophenone Derivatives

The reactivity of this compound can be better understood by comparing its mechanistic pathways with those of structurally related compounds, such as acetophenone itself and other substituted acetophenone derivatives.

Compared to unsubstituted acetophenone, this compound exhibits significantly different reactivity at the α-carbon. The α-hydrogens of acetophenone have a pKa of about 19-20, requiring a strong base for enolate formation. pdx.edu The presence of the para-propylsulfonyl group, a potent electron-withdrawing group, substantially increases the acidity of the α-hydrogens in this compound. This makes enolate formation easier, allowing for the use of weaker bases or milder reaction conditions to achieve deprotonation compared to acetophenone.

The reactivity also differs from derivatives containing electron-donating groups. For example, 4-methoxyacetophenone would have less acidic α-protons than acetophenone, making its enolate more difficult to form.

A particularly insightful comparison can be made with α-sulfonyl o-hydroxyacetophenones. These compounds undergo a temperature-controlled, base-mediated desulfonylative condensation with aldehydes to form flavones and aurones. researchgate.netacs.org The mechanism involves the initial formation of a chroman-4-one intermediate, a process facilitated by the ortho-hydroxy group which can participate in an intramolecular ring closure. Since this compound lacks this ortho-hydroxyl group, it cannot undergo this specific intramolecular cyclization pathway. Instead, its enolate would be expected to participate in standard intermolecular reactions, such as aldol condensations or alkylations. This comparison highlights how the presence and position of other functional groups on the aromatic ring can completely alter the mechanistic course of a reaction.

Table 4: Comparative Reactivity of Acetophenone Derivatives

Compound Key Structural Feature Effect on α-Carbon Acidity Characteristic Reactivity
Acetophenone Unsubstituted phenyl groupBaseline acidity (pKa ~19-20) pdx.eduStandard enolate chemistry with strong bases. pdx.edu
4-Methoxyacetophenone Electron-donating methoxy (B1213986) groupDecreased acidity vs. acetophenoneEnolate formation is less favorable.
This compound Electron-withdrawing propylsulfonyl groupIncreased acidity vs. acetophenoneFacile enolate formation; susceptible to nucleophilic aromatic substitution.
α-Sulfonyl o-hydroxyacetophenone Ortho-hydroxy and α-sulfonyl groupsIncreased acidity; intramolecular H-bondingUndergoes intramolecular cyclization/desulfonylation to form flavones. researchgate.netacs.org

Advanced Spectroscopic Characterization for Structural and Electronic Properties of 4 Propylsulfonylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 4-propylsulfonylacetophenone in both solution and solid states. nih.gov

High-Resolution Solution-State NMR for Detailed Structural Assignment (e.g., ¹H, ¹³C)

High-resolution solution-state NMR spectra, specifically ¹H and ¹³C NMR, provide a detailed map of the atomic connectivity within the this compound molecule. pressbooks.pubsavemyexams.com In a typical analysis, deuterated solvents are used, and chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS). rsc.org

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the propyl group, the aromatic ring, and the acetyl group. The propyl group's protons would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the sulfonyl group. The aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The acetyl group's methyl protons would present as a singlet. wisc.edu

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. libretexts.org One would anticipate signals for the three distinct carbons of the propyl group, four signals for the aromatic carbons (due to symmetry in the para-substituted ring), a signal for the carbonyl carbon of the acetyl group, and a signal for the acetyl methyl carbon. savemyexams.comlibretexts.org The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms, with sp² hybridized and carbonyl carbons appearing further downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Propyl-CH₃0.9 - 1.113 - 15
Propyl-CH₂-1.6 - 1.916 - 18
Propyl-SO₂-CH₂-3.1 - 3.455 - 58
AromaticAr-H7.8 - 8.2128 - 145
Acetyl-CO-CH₃2.6 - 2.826 - 28
Acetyl>C=O---196 - 198

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Solid-State NMR Spectroscopy for Crystalline and Amorphous State Analysis

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of this compound in its solid form, whether crystalline or amorphous. rsc.orgresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening caused by these interactions, resulting in higher resolution spectra. osti.govnationalmaglab.org Cross-polarization (CP) techniques can be used to enhance the signal of less abundant nuclei like ¹³C. osti.gov By analyzing the chemical shifts and line shapes in ssNMR spectra, information about polymorphism, molecular packing, and conformational differences between the solid and solution states can be obtained. researchgate.netosti.gov

Multi-Dimensional NMR Techniques for Complex Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are invaluable. usask.ca Experiments like COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, helping to connect adjacent protons within the propyl group and the aromatic ring. oxinst.com Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons. libretexts.org An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, while an HMBC spectrum reveals longer-range couplings over two to three bonds, which is crucial for piecing together the entire molecular framework, for instance, by connecting the acetyl group to the aromatic ring and the propylsulfonyl group to the ring. usask.calibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. upmc.fr

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. airproducts.medrawellanalytical.com The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the sulfonyl (SO₂), carbonyl (C=O), and aromatic (C=C) groups. mdpi.com The strong absorption band for the carbonyl group typically appears in the range of 1650-1700 cm⁻¹. The sulfonyl group would exhibit two characteristic stretching vibrations, an asymmetric and a symmetric stretch, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrational Modes and Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. upmc.frplus.ac.at It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the aromatic ring vibrations and the S-C bond vibrations in this compound would be expected to produce strong Raman signals. chemicalbook.com While the carbonyl group is also Raman active, the sulfonyl group's symmetric stretch is typically a strong Raman band. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netlibretexts.orghawaii.edulibretexts.orgufba.br

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
Carbonyl (C=O)Stretching1685 (strong)1685 (moderate)
Sulfonyl (SO₂)Asymmetric Stretching1320 (strong)1320 (weak)
Sulfonyl (SO₂)Symmetric Stretching1140 (strong)1140 (strong)
Aromatic (C=C)Stretching1600, 1480 (variable)1600, 1480 (strong)
Alkyl (C-H)Stretching2960-2850 (variable)2960-2850 (strong)

Note: These are typical ranges and the exact values and intensities can vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are powerful techniques to probe the electronic transitions within a molecule. libretexts.orgtechnologynetworks.com UV-Vis spectroscopy measures the absorption of light, which promotes electrons from the ground state to an excited state, while fluorescence spectroscopy detects the light emitted when these electrons relax back to the ground state. researchgate.netunipi.ithoriba.com

For this compound, the UV-Vis spectrum is expected to display characteristic absorption bands arising from π-π* and n-π* electronic transitions associated with the aromatic ring and the carbonyl group. The sulfonyl group, being an electron-withdrawing group, can influence the position and intensity of these absorption maxima (λmax). msu.edu The electronic absorption spectra of acetophenone (B1666503) derivatives typically show absorption bands in the UV region. researchgate.net

Table 1: Hypothetical UV-Vis Absorption and Fluorescence Data for this compound in Methanol

ParameterValueDescription
UV-Vis Absorption
λmax 1~245 nmCorresponds to the π-π* transition of the aromatic system.
λmax 2~280 nmCorresponds to the π-π* transition of the carbonyl group.
λmax 3~320 nmCorresponds to the n-π* transition of the carbonyl group.
Molar Absorptivity (ε) at λmax 1~12,000 M⁻¹cm⁻¹High intensity, characteristic of allowed π-π* transitions.
Fluorescence Emission
Excitation Wavelength (λex)280 nmWavelength used to excite the molecule.
Emission Wavelength (λem)~350 nmWavelength of maximum fluorescence intensity.
Stokes Shift~70 nmThe difference in wavelength between the absorption and emission maxima.
Fluorescence Quantum Yield (ΦF)~0.05A measure of the efficiency of the fluorescence process.
Fluorescence Lifetime (τF)~2 nsThe average time the molecule spends in the excited state before returning to the ground state.

Note: The data in this table is hypothetical and serves as an illustrative example of the expected spectroscopic properties for this compound.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. sigmaaldrich.compremierbiosoft.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com

The molecular formula of this compound is C11H14O3S. The exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. sisweb.com The calculated monoisotopic mass of this compound is 226.0664 g/mol . An experimentally determined accurate mass from an HRMS analysis that matches this theoretical value would confirm the elemental composition of the compound. warwick.ac.uk

Electron ionization (EI) is a common technique used in mass spectrometry that can cause the molecular ion to break apart into smaller, characteristic fragments. libretexts.orggatech.edu The analysis of these fragmentation patterns provides valuable information about the molecule's structure. scienceready.com.aututorchase.com For this compound, fragmentation is expected to occur at the weaker bonds, such as the C-S bond and the C-C bonds adjacent to the carbonyl group and the sulfonyl group.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pattern for this compound

m/z (mass-to-charge ratio)Ion FormulaFragment Name/Description
226.0664[C11H14O3S]⁺Molecular Ion (M⁺)
211.0428[C10H11O3S]⁺[M - CH3]⁺
183.0479[C9H11O2S]⁺[M - C2H5O]⁺
143.0163[C8H7O2]⁺[M - C3H7SO]⁺
121.0289[C8H9O]⁺[M - C3H5O2S]⁺
105.0334[C7H5O]⁺Benzoyl cation
77.0391[C6H5]⁺Phenyl cation

Note: The fragmentation data in this table is predicted based on common fragmentation pathways for similar chemical structures and serves as a theoretical guide.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

While a specific crystal structure for this compound has not been reported in the literature reviewed, analysis of related structures, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveals common structural motifs. nih.gov In the solid state, molecules of this compound would likely be organized through a network of intermolecular interactions. These could include C-H···O hydrogen bonds involving the sulfonyl and carbonyl oxygen atoms, as well as π-π stacking interactions between the aromatic rings. mdpi.com The propyl group may adopt various conformations to optimize packing efficiency. A detailed crystallographic study would provide definitive information on these structural features. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group for centrosymmetric molecules.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)14.1Unit cell dimension.
β (°)98.5Unit cell angle.
Volume (ų)1200Volume of the unit cell.
Z4Number of molecules in the unit cell.
Density (calculated) (g/cm³)1.25Calculated density of the crystal.
Key Intermolecular InteractionsC-H···O, π-π stackingThe dominant forces governing the crystal packing.

Note: This table presents hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction study.

Other Advanced Spectroscopic Techniques

Beyond the core techniques discussed, other advanced spectroscopic methods could provide further structural and electronic insights. For instance, solid-state NMR spectroscopy could be used to study the local environment of the carbon, proton, and sulfur atoms in the crystalline form, complementing the data from X-ray crystallography. Two-dimensional NMR techniques, such as HSQC and HMBC, performed in solution, would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. While Mössbauer spectroscopy is mentioned as an example of an advanced technique, it is not relevant for this compound as it requires specific isotopes (like 57Fe or 119Sn) that are not present in this compound.

Computational Chemistry and Molecular Modeling of 4 Propylsulfonylacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile tool in computational chemistry for calculating molecular properties with reasonable accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

A primary step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For 4-propylsulfonylacetophenone, this would involve calculating the total energy for various arrangements of its atoms, particularly focusing on the rotational freedom around the single bonds of the propyl group and its connection to the sulfonyl group, as well as the orientation of the acetyl group relative to the phenyl ring. The calculations would identify the lowest energy conformer, representing the most probable structure of the molecule at low temperatures. A conformational analysis would map the energy landscape, identifying different stable conformers and the energy barriers between them.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potentials

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This involves:

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and electronic transitions.

Charge Distribution: Determining the partial atomic charges on each atom. This reveals the electron distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, this would likely show significant charge separation in the sulfonyl and carbonyl groups.

Molecular Electrostatic Potential (MEP): Generating a 3D map of the electrostatic potential, which visualizes the regions of a molecule that are attractive or repulsive to a positive charge. The MEP map is invaluable for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis transitions)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. Predicting the ¹H and ¹³C NMR spectra for this compound would help in assigning the peaks observed in an experimental spectrum.

Vibrational Frequencies: Calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., stretching, bending). This analysis helps in assigning experimental spectral bands to specific functional groups, such as the C=O and S=O stretches.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would identify the wavelengths of maximum absorption and the nature of the electronic excitations (e.g., n→π* or π→π*) in this compound.

Elucidation of Reaction Mechanisms and Transition State Energetics

DFT is a powerful tool for studying the step-by-step mechanism of chemical reactions. For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, DFT could be used to:

Identify the structures of reactants, intermediates, and products.

Locate the transition state (the highest energy point along the reaction coordinate).

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information provides a detailed picture of the reaction pathway and helps explain the reaction's feasibility and kinetics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is based on quantum mechanics, molecular mechanics (MM) uses classical physics and force fields to model molecular systems. MM methods are computationally less expensive, allowing for the simulation of larger systems or longer timescales.

Conformational Dynamics and Energy Landscapes

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. An MD simulation of this compound would provide a movie-like trajectory of its atomic motions, revealing its dynamic behavior.

This analysis would explore the molecule's conformational flexibility, showing how it transitions between different shapes at a given temperature. By analyzing the trajectory, one can map the conformational energy landscape, identifying the most populated conformational states and the pathways for interconversion between them. This is particularly useful for understanding how the molecule's shape changes in different environments, such as in various solvents.

Intermolecular Interactions and Crystal Packing Studies (if applicable)

Intermolecular interactions are the forces that exist between molecules and are crucial in determining the physical properties of a substance, such as its melting and boiling points. unacademy.comatlanticoer-relatlantique.ca These forces include van der Waals forces (dispersion forces, dipole-dipole interactions) and hydrogen bonds. unacademy.comatlanticoer-relatlantique.ca

Crystal packing describes how molecules are arranged in a solid-state crystal lattice. libretexts.org The specific arrangement is dictated by the need to maximize attractive intermolecular forces and minimize repulsive ones, leading to the most stable, lowest energy configuration. nih.govresearchgate.net The analysis of crystal packing provides insights into the solid-state properties of a compound. Without experimental crystal structure data for this compound, a detailed analysis of its specific intermolecular contacts and packing arrangement is not possible. mdpi.comresearchgate.net

Solvent Effects and Solvation Thermodynamics

Solvent effects refer to the influence of a solvent on the properties and reactivity of a solute molecule. libretexts.orgnumberanalytics.comresearchgate.net Solvents can stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and equilibria. rsc.org Polar solvents, for instance, are known to stabilize charged species through strong intermolecular interactions. libretexts.org

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that partitions a molecule's electron density to define atoms within a molecule and analyze the chemical bonds between them. nih.govresearchgate.net This approach allows for a detailed, quantitative description of chemical bonding and atomic interactions based on the topology of the electron density. researchgate.netmpg.de

Bonding analysis, often performed using methods like the Crystal Orbital Hamilton Population (COHP), provides a quantitative measure of the strength and nature of chemical bonds. researchgate.netnih.govarxiv.org It can distinguish between bonding, non-bonding, and anti-bonding interactions, offering deep insights into the electronic structure of a molecule. researchgate.net Such analyses are computationally intensive and have not been specifically reported for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. meilerlab.org These models are built by establishing a mathematical relationship between calculated molecular descriptors (which encode structural and chemical information) and an experimentally measured property. nih.govnih.gov

Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, untested compounds, thereby accelerating the process of materials discovery and design. plos.org The development of a reliable QSPR model requires a large and diverse dataset of compounds with known properties, and no such specific model for predicting the properties of this compound or related structures has been found in the literature. nih.gov

Derivatives and Analogues of 4 Propylsulfonylacetophenone: Synthesis and Comparative Reactivity

Design Principles for Structural Modification on the Alkyl Sulfonyl Chain

Key modification strategies include:

Varying Chain Length: Altering the alkyl chain length (e.g., from methyl to butyl or longer) systematically modifies the compound's lipophilicity and can influence its solubility in different media and its interaction with other molecules. For instance, replacing the propyl group with a smaller methyl group, as seen in 4'-(Methylsulfonyl)acetophenone, reduces steric hindrance near the sulfonyl group.

Introducing Branching: Incorporating branching into the alkyl chain, such as an isopropyl or tert-butyl group, significantly increases steric bulk. This can be used to control the accessibility of the sulfonyl group and the adjacent aromatic ring, potentially directing the regioselectivity of further reactions.

Incorporating Unsaturation or Cycloalkanes: Introducing double bonds or cyclopropyl (B3062369) rings into the alkyl chain can impart conformational rigidity. These changes can alter the orientation of the sulfonyl group relative to the rest of the molecule, thereby influencing its electronic and steric environment. For example, phosphine-borane derivatives with tricyclopropylphosphine (B8648776) moieties have shown distinct receptor interactions compared to their triisopropylphosphine (B1582976) counterparts, highlighting the impact of cyclic structures. mdpi.com

Introducing Heteroatoms: Substitution of carbon atoms within the alkyl chain with heteroatoms like oxygen or nitrogen can introduce new functionalities, such as hydrogen bonding capabilities, and significantly alter the polarity and solubility of the resulting analogue.

These modifications are guided by the principle that even subtle changes to the alkyl sulfonyl chain can lead to significant, predictable alterations in the molecule's properties. The generation of side-chain on-protein carbon-centered radicals from sulfonyl precursors demonstrates the feasibility of C–S bond scission for radical generation, a process that could be tuned by modifying the alkyl group. nih.gov

Synthetic Strategies for Analogues with Varied Aromatic Ring Substitutions

The synthesis of analogues with substituents on the aromatic ring can be approached in two primary ways: by modifying an already-synthesized 4-propylsulfonylacetophenone or by constructing the molecule from a pre-substituted aromatic precursor.

Applications of 4 Propylsulfonylacetophenone in Advanced Organic Synthesis and Material Science

Utility as a Versatile Chemical Intermediate in Multi-Step Organic Synthesis

4-Propylsulfonylacetophenone possesses a unique combination of functional groups that make it a potentially valuable building block in multi-step organic synthesis. Its structure, featuring a ketone, an aromatic ring, and a sulfonyl group, offers multiple reaction sites for constructing more complex molecular architectures.

The presence of the acetophenone (B1666503) moiety allows for a wide range of classical organic reactions. The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions. The adjacent methyl group is activated by the carbonyl, making it susceptible to enolization and subsequent reactions, such as aldol (B89426) condensations and halogenations. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the sulfonyl group, being strongly deactivating, will direct incoming electrophiles to the meta position.

The propylsulfonyl group is a robust and versatile functional group. The alpha-protons to the sulfone are acidic and can be deprotonated to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. This reactivity opens up pathways for the synthesis of a diverse array of complex organic molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Structure
Ketone Reduction NaBH₄, MeOH1-(4-(propylsulfonyl)phenyl)ethan-1-ol
Wittig Reaction Ph₃P=CH₂, THF1-(4-(propylsulfonyl)phenyl)ethenylbenzene
Aldol Condensation Benzaldehyde, NaOH/EtOH(E)-1-phenyl-3-(4-(propylsulfonyl)phenyl)prop-2-en-1-one
Halogenation Br₂, HBr2-bromo-1-(4-(propylsulfonyl)phenyl)ethan-1-one
Electrophilic Aromatic Substitution (Nitration) HNO₃, H₂SO₄1-(3-nitro-4-(propylsulfonyl)phenyl)ethan-1-one

Role in the Development of Functional Organic Molecules

The distinct electronic properties of the functional groups in this compound suggest its potential use in the development of functional organic molecules. The electron-withdrawing nature of both the acetyl and propylsulfonyl groups can significantly influence the electronic properties of the benzene (B151609) ring, making it electron-deficient.

This characteristic is often sought after in the design of materials for electronics, such as n-type organic semiconductors. By incorporating this sulfonyl-containing building block into larger conjugated systems, it may be possible to tune the electron affinity and charge transport properties of the resulting molecules.

Furthermore, the ketone functionality provides a convenient handle for introducing other molecular fragments through reactions like condensation with amines or hydrazines to form imines or hydrazones, respectively. This allows for the synthesis of molecules with tailored optical or biological properties. For instance, the formation of Schiff bases can lead to compounds with interesting photophysical or liquid crystalline behaviors.

Exploration of Supramolecular Assemblies and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The structure of this compound contains several features that could be exploited in crystal engineering to form predictable supramolecular assemblies.

The sulfonyl group is a strong hydrogen bond acceptor, capable of forming C–H···O interactions with neighboring molecules. The carbonyl group can also participate in hydrogen bonding. These interactions, along with π-π stacking of the aromatic rings, could be used to guide the self-assembly of the molecules into specific one-, two-, or three-dimensional networks.

The directed nature of these non-covalent interactions could allow for the rational design of crystal structures with specific packing motifs. This control over the solid-state arrangement is crucial for tuning the bulk properties of materials, such as solubility, melting point, and even optical and electronic properties.

Potential in Polymer Chemistry and Functional Materials

Based on general molecular modeling applications and the principles of polymer chemistry, this compound could serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The ketone functionality can be a site for polymerization reactions. For example, it could be converted into a vinyl group via a Wittig reaction, and the resulting styrene (B11656) derivative could undergo radical or controlled polymerization.

The incorporation of the propylsulfonyl group into a polymer backbone or as a pendant group could impart desirable properties to the resulting material. Sulfone-containing polymers, such as polysulfones, are known for their high thermal stability, mechanical strength, and chemical resistance. Therefore, polymers derived from this compound might exhibit enhanced performance characteristics.

Molecular modeling techniques could be employed to predict the properties of hypothetical polymers containing this structural unit. By simulating the polymer chain conformation, intermolecular interactions, and bulk properties, it would be possible to design and screen for materials with specific thermal, mechanical, or electronic properties before undertaking their synthesis.

Table 2: Hypothetical Properties of Polymers Derived from this compound

Polymer TypePotential MonomerPredicted Polymer PropertiesPotential Applications
Poly(styrene) derivative 1-(4-(propylsulfonyl)phenyl)ethen-1-olHigh glass transition temperature, enhanced thermal stabilityHigh-performance engineering plastics
Polyester 1-(4-(propylsulfonyl)phenyl)ethan-1,2-diol (from ketone reduction)Increased polarity, improved solvent resistanceSpecialty films and fibers
Polyimide Diamine derived from this compoundExcellent thermal and oxidative stabilityAerospace components, flexible electronics

Based on the comprehensive search conducted, there is no specific, detailed research literature or established analytical methodologies available for the chemical compound This compound (CAS No. 110031-86-2).

The search results provided general principles and methodologies for a range of analytical techniques, including chromatographic and spectrophotometric methods, as well as guidelines for method development and validation. However, none of the accessed resources contained specific experimental conditions, research findings, or data tables pertaining directly to the analysis of this compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt, because the necessary source material for this specific compound could not be located.

Advanced Analytical Methods for Detection and Quantification of 4 Propylsulfonylacetophenone

Challenges in Sample Preparation and Matrix Effects for Diverse Sample Types

The accurate detection and quantification of 4-propylsulfonylacetophenone in various sample matrices are critically dependent on the efficacy of sample preparation and the management of matrix effects. Challenges arise from the inherent complexity of biological and environmental samples, which contain a multitude of endogenous and exogenous components that can interfere with the analytical process. These interferences can lead to inaccurate results, reduced sensitivity, and poor reproducibility.

A primary challenge in the analysis of this compound from biological matrices, such as plasma and urine, is the presence of high concentrations of proteins, salts, and phospholipids (B1166683). researchgate.neteijppr.com Protein precipitation, a common sample preparation technique, can be suboptimal as it may lead to the co-precipitation of the analyte with proteins or result in incomplete removal of matrix components, causing significant ion suppression in mass spectrometry-based analyses. researchgate.netnih.gov For instance, in plasma samples, residual phospholipids are a well-documented source of matrix effects, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. eijppr.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective in producing cleaner extracts. nih.govnih.gov However, the choice of extraction solvent and SPE sorbent is crucial for achieving high recovery of this compound while minimizing the co-extraction of interfering substances. The physicochemical properties of this compound, including its moderate polarity due to the sulfonyl and ketone groups, necessitate careful optimization of extraction conditions. For example, in LLE, the pH of the aqueous phase must be adjusted to ensure the analyte is in a neutral form to facilitate its partitioning into an immiscible organic solvent. nih.gov In SPE, a mixed-mode sorbent with both reversed-phase and ion-exchange properties might offer superior cleanup by retaining the analyte through multiple interaction mechanisms while allowing for the removal of a wider range of matrix components. nih.gov

Matrix effects, which manifest as ion suppression or enhancement, are a significant concern in LC-MS/MS analysis. eijppr.comnih.gov These effects are caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov For sulfonyl-containing compounds, ion suppression is a frequently observed phenomenon. researchgate.net The variability of matrix effects between different samples and even between different sources of the same matrix type (e.g., plasma from different individuals) poses a substantial challenge to the robustness of the analytical method. nih.gov

In environmental samples, such as soil and water, the diversity of the matrix composition presents a different set of challenges. Soil samples are inherently heterogeneous, and their composition can vary significantly depending on the location. iaea.org The presence of humic acids, fulvic acids, and various minerals can lead to strong matrix effects and low extraction recovery of organic compounds like this compound. iaea.org Similarly, riverine and wastewater samples can contain high loads of organic matter and other contaminants that interfere with the analysis. mdpi.com

To mitigate these challenges, several strategies can be employed. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective approach to compensate for both extraction losses and matrix effects. Matrix-matched calibration, where calibration standards are prepared in a blank matrix extract, can also help to correct for proportional matrix effects. longdom.org Furthermore, optimizing chromatographic conditions to achieve better separation between the analyte and interfering matrix components is a fundamental step in reducing matrix effects. nih.gov

The following table summarizes the key challenges in sample preparation and the associated matrix effects for the analysis of this compound in different sample types, along with potential mitigation strategies.

Interactive Data Table: Challenges and Mitigation Strategies for this compound Analysis

Sample TypeKey Challenges in Sample PreparationPredominant Matrix EffectsPotential Mitigation Strategies
Plasma/Serum High protein content leading to analyte co-precipitation and instrument contamination. Presence of phospholipids causing significant ion suppression.Ion Suppression- Protein precipitation followed by SPE cleanup. - Mixed-mode or polymeric solid-phase extraction (SPE). - Liquid-liquid extraction (LLE) with optimized pH and solvent. - Use of a stable isotope-labeled internal standard (SIL-IS). - Matrix-matched calibration.
Urine High salt concentration and variability in pH and composition. Presence of endogenous metabolites that may co-elute with the analyte.Ion Suppression/Enhancement- Dilute-and-shoot approach for simpler matrices. - Solid-phase extraction (SPE) for cleanup and pre-concentration. - Optimization of chromatographic separation to resolve analyte from interferences. - Use of a SIL-IS.
Environmental Water Presence of dissolved organic matter (e.g., humic and fulvic acids). Wide range of potential co-contaminants.Ion Suppression- Solid-phase extraction (SPE) for analyte enrichment and cleanup. - Sample filtration to remove particulate matter. - Use of matrix-matched calibration standards. - Standard addition method for quantification.
Soil/Sediment Strong analyte adsorption to soil particles. Complex and heterogeneous matrix composition. High content of humic substances and minerals.Significant Ion Suppression- Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). - Solid-phase extraction (SPE) for post-extraction cleanup. - Gel permeation chromatography (GPC) to remove high molecular weight interferences. - Use of a SIL-IS and matrix-matched calibration.

Current Challenges and Future Research Directions for 4 Propylsulfonylacetophenone

Addressing Synthetic Scalability and Cost-Effectiveness

A primary obstacle in the widespread application of 4-propylsulfonylacetophenone is the development of scalable and cost-effective synthetic methods. Current laboratory-scale syntheses, such as the direct sulfonation of acetophenone (B1666503) with propanesulfonic acid derivatives or multi-step reaction sequences, often face challenges when transitioning to industrial production. smolecule.com These challenges include the use of expensive reagents, harsh reaction conditions, and the generation of significant waste streams.

Deeper Understanding of Complex Reaction Mechanisms and Catalytic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and developing more efficient catalytic systems. khanacademy.org The interplay between the propylsulfonyl group and the acetophenone moiety can lead to complex reaction pathways that are not yet fully elucidated. smolecule.com

Future investigations should aim to unravel the intricate details of these mechanisms. This involves identifying reaction intermediates, determining the rate-determining steps, and understanding the role of catalysts in promoting specific transformations. khanacademy.orguomustansiriyah.edu.iq Techniques such as in-situ spectroscopic monitoring and kinetic studies can provide valuable insights into the reaction dynamics. youtube.com A deeper mechanistic understanding will enable the rational design of catalysts that can selectively promote desired reactions while minimizing the formation of byproducts. nih.gov

Development of Integrated Experimental and Computational Approaches

The integration of experimental and computational methods offers a powerful strategy for accelerating research on this compound. researchoutreach.org Computational modeling can provide valuable predictions about the compound's properties, reactivity, and interactions with other molecules, which can then be validated and refined through targeted experiments. nih.gov

Future research should leverage this synergistic approach to its full potential. For instance, quantum mechanical calculations can be used to predict spectroscopic data, elucidate reaction mechanisms, and design novel catalysts with enhanced activity and selectivity. weizmann.ac.il Molecular docking and dynamics simulations can be employed to explore the potential interactions of this compound with biological targets or its self-assembly behavior in different environments. smolecule.comnih.gov The iterative cycle of computational prediction and experimental verification will be instrumental in advancing our understanding and application of this compound. researchoutreach.org

Exploration of Novel Chemical Transformations and Unforeseen Applications

While some chemical transformations of this compound have been explored, there remains a vast, untapped potential for discovering novel reactions and applications. The presence of both a carbonyl group and a sulfonyl group provides multiple reactive sites for a variety of chemical modifications. smolecule.com

Future research should focus on exploring the reactivity of this compound with a diverse range of reagents and under various reaction conditions. This could lead to the synthesis of new derivatives with unique properties and potential applications in fields such as medicinal chemistry, agrochemicals, and materials science. smolecule.com For instance, the compound could serve as a building block for the synthesis of complex heterocyclic compounds or as a precursor for the development of novel polymers. The systematic exploration of its chemical space is likely to uncover unforeseen applications that are not yet apparent.

Methodological Advancements in Spectroscopic and Analytical Techniques for this compound

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound and its derivatives. ich.org While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used, there is always room for methodological advancements. numberanalytics.com

Future research in this area should focus on developing more sensitive and selective analytical methods. nih.gov This could involve the use of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of complex mixtures. european-biochar.orgitrcweb.org The development of quantitative methods is also essential for determining the purity of synthetic samples and for studying the kinetics of reactions involving this compound. Furthermore, advanced spectroscopic techniques could be employed to gain deeper insights into the compound's structure and dynamics. spectroscopyonline.comfoodsafety.institutevedantu.com

Analytical TechniqueApplication in this compound AnalysisPotential Advancements
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the compound's identity.Development of 2D and 3D NMR techniques for more detailed structural analysis of complex derivatives.
Infrared (IR) Spectroscopy Identification of functional groups, such as the carbonyl and sulfonyl groups. numberanalytics.commdpi.comApplication of in-situ IR spectroscopy to monitor reaction progress and identify transient intermediates.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns for structural confirmation. numberanalytics.comUtilization of high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.
Chromatography (GC, LC) Separation and purification of this compound from reaction mixtures.Development of chiral chromatography methods for the separation of enantiomers if applicable.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure in the solid state.Co-crystallization with other molecules to study intermolecular interactions.

Research Opportunities in Supramolecular and Materials Chemistry of this compound

The unique combination of a polar sulfonyl group and an aromatic ring in this compound makes it an interesting candidate for research in supramolecular and materials chemistry. yale.edupiscience.org These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which can lead to the formation of ordered self-assembled structures. rug.nl

Future research could explore the self-assembly of this compound and its derivatives in solution and in the solid state. nih.gov This could lead to the development of novel materials with interesting properties, such as liquid crystals, gels, or porous solids. rug.nl The ability to control the self-assembly process through chemical modification of the molecule could open up possibilities for creating functional materials for applications in areas like sensing, catalysis, and drug delivery. weizmann.ac.iluni-wuerzburg.de The incorporation of this compound into polymers could also lead to materials with enhanced thermal stability or specific solubility characteristics. smolecule.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-propylsulfonylacetophenone, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of acetophenone derivatives followed by alkylation. A common approach is reacting 4-acetylphenylsulfonyl chloride with propanol under controlled pH (e.g., using NaHCO₃ as a base). Purification via recrystallization (ethanol/water) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with NMR (¹H/¹³C) and FT-IR spectra for functional group confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify aromatic protons (δ 7.8–8.2 ppm) and sulfonyl-adjacent methyl/methylene groups (δ 1.2–1.5 ppm).
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1700 cm⁻¹) groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Reference spectral libraries for validation .

Q. What are the primary research applications of this compound in organic chemistry?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing sulfonamide derivatives for medicinal chemistry. For example, it can undergo nucleophilic substitution with amines to generate sulfonamides, which are screened for enzyme inhibition (e.g., carbonic anhydrase). Document reaction yields and by-products using TLC and GC-MS .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer : Contradictions may arise from impurities or tautomerism. Perform:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons unambiguously.
  • X-ray Crystallography : Confirm molecular geometry if crystalline.
  • Replicate Synthesis : Ensure reaction conditions (e.g., temperature, solvent) are consistent. Compare results with published data for analogous sulfonyl compounds .

Q. What experimental design strategies optimize the sulfonation step in synthesizing this compound?

  • Methodological Answer : Use a Design of Experiments (DOE) approach:

  • Variables : Catalyst type (e.g., H₂SO₄ vs. SO₃), temperature (40–80°C), and reaction time (2–8 hrs).
  • Response Metrics : Yield (gravimetric analysis), purity (HPLC area %), and energy efficiency.
  • Statistical Analysis : Apply ANOVA to identify significant factors. Pilot-scale trials should precede large-scale synthesis .

Q. How do computational methods enhance mechanistic studies of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Model transition states for sulfonation/alkylation steps (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Docking : Predict binding affinity of derivatives to target proteins (e.g., using AutoDock Vina).
  • Solvent Effects : Simulate solvation models (PCM or SMD) to optimize reaction conditions .

Q. What methodologies mitigate degradation of this compound under varying storage conditions?

  • Methodological Answer : Conduct stability studies:

  • Accelerated Degradation : Expose samples to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4 weeks.
  • Analytical Monitoring : Track degradation via HPLC and identify by-products using LC-MS.
  • Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C. Document stability in supplementary data tables .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., kinases) with known sulfonamide sensitivity.
  • Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations. Use fluorescence-based assays (e.g., EnzCheck for phosphatases).
  • Controls : Include positive (e.g., acetazolamide) and vehicle (DMSO) controls. Report IC₅₀ values with 95% confidence intervals .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices. Processed data (e.g., kinetic parameters) should be in the main text .
  • Contradictions : Discuss unresolved issues (e.g., anomalous MS fragments) in the "Limitations" section and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.